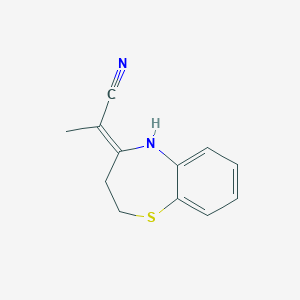
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is not fully understood, but it has been suggested to act through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been reported to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Studies have shown that 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile exhibits a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the replication of viruses such as HIV and HCV. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile in lab experiments is its high potency and selectivity towards various receptors and enzymes. Additionally, its low toxicity profile makes it a safer alternative to other compounds that may exhibit similar biological activities. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile. One potential direction is the optimization of the synthesis method to improve yields and reduce costs. Another direction is the exploration of its potential applications in material science and catalysis. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of various diseases. Finally, the development of derivatives and analogs of this compound may lead to the discovery of new drugs with improved efficacy and selectivity.
In conclusion, 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is a promising compound with a range of potential applications in various fields. Its high potency, selectivity, and low toxicity profile make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile involves the reaction of 2-aminothiophenol with 3-bromopropionitrile in the presence of a base, followed by cyclization with 2-chloroacetaldehyde. This method has been reported to yield the compound in good to excellent yields and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile has been investigated for its potential applications in medicinal chemistry, specifically as a scaffold for the development of new drugs. Studies have shown that this compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Furthermore, it has been reported to have a high affinity for various receptors, such as dopamine and serotonin receptors, making it a promising candidate for the treatment of neurological disorders.
Eigenschaften
Molekularformel |
C12H12N2S |
|---|---|
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
(2Z)-2-(3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)propanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-9(8-13)10-6-7-15-12-5-3-2-4-11(12)14-10/h2-5,14H,6-7H2,1H3/b10-9- |
InChI-Schlüssel |
XZACBHKUOCUBKE-KTKRTIGZSA-N |
Isomerische SMILES |
C/C(=C/1\CCSC2=CC=CC=C2N1)/C#N |
SMILES |
CC(=C1CCSC2=CC=CC=C2N1)C#N |
Kanonische SMILES |
CC(=C1CCSC2=CC=CC=C2N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
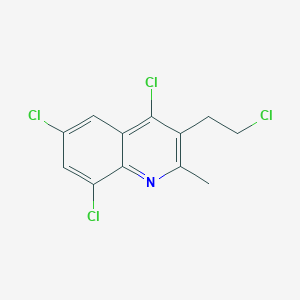
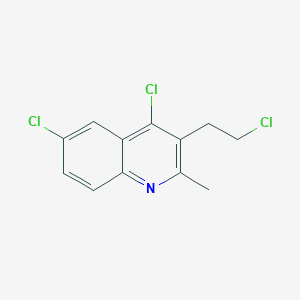
![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
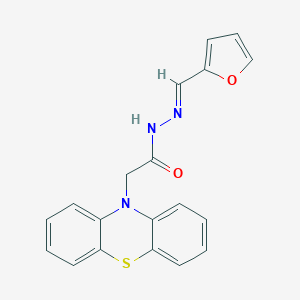
![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)

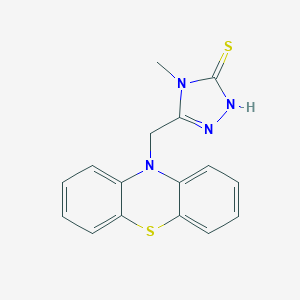
![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)